molecular formula C17H12OS B8462788 3-(Naphthalen-1-yl)-1-(thiophen-2-yl)-prop2-en-1-one

3-(Naphthalen-1-yl)-1-(thiophen-2-yl)-prop2-en-1-one

Cat. No. B8462788
M. Wt: 264.3 g/mol
InChI Key: VEBMVKFCWFEXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06472526B1

Procedure details

3.12 g (20 mmol) of 1-naphthaldehyde and 2.52 g (20 mmol) of 2-acetylthiophene were dissolved in 20ml of methanol and 800 mg (20 mmol) of sodium hydroxide was slowly added thereto. The mixture was reacted at room temperature for 8 hours and then the solid thus produced was filtered and dried. The filtrate was adjusted to pH 4-6 using 1N hydrochloric acid solution and extracted with ethyl acetate. The organic solvent was removed under reduced pressure and the residue was subjected to column chromatography(eluent: hexane/ethyl acetate=4/1, v/v) to give 4.23 g (16 mmol, Yield 80%) of the title compound together with the filtered solid.
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:11]=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[C:13]([C:16]1[S:17][CH:18]=[CH:19][CH:20]=1)(=[O:15])[CH3:14].[OH-].[Na+].CCCCCC.C(OCC)(=O)C>CO>[C:1]1([CH:11]=[CH:14][C:13]([C:16]2[S:17][CH:18]=[CH:19][CH:20]=2)=[O:15])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3.12 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C=O
Name
Quantity
2.52 g
Type
reactant
Smiles
C(C)(=O)C=1SC=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
800 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted at room temperature for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the solid thus produced
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C=CC(=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16 mmol
AMOUNT: MASS 4.23 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.